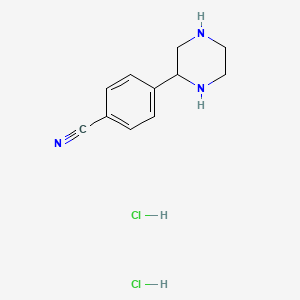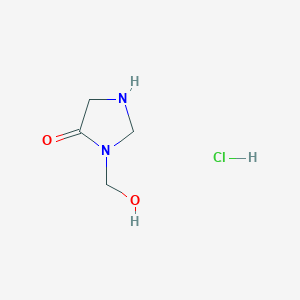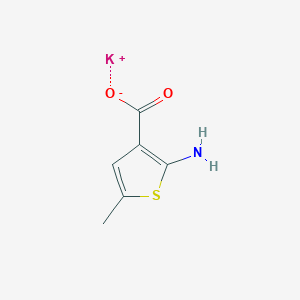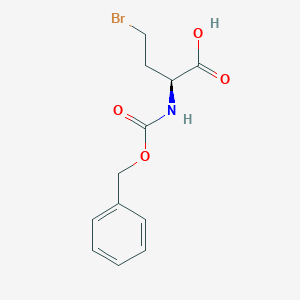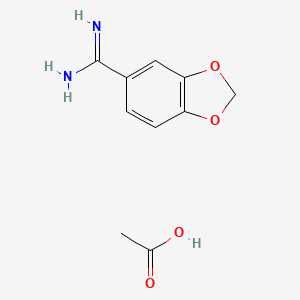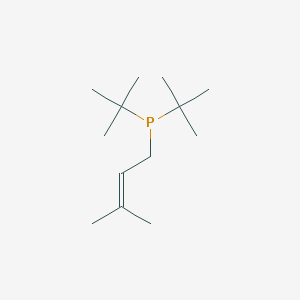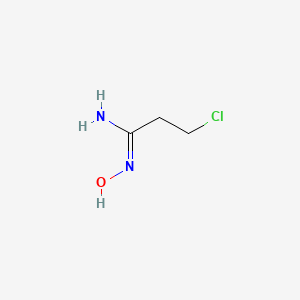
Pyrene-1-carboxamidine, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrene-1-carboxamidine, hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is a heterocyclic compound widely used in organic synthesis and various scientific research applications. The compound is known for its stability and solubility in water and dimethylformamide (DMF), making it a valuable reagent in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Pyrene-1-carboxamidine, hydrochloride can be synthesized by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This simple one-step procedure involves the following reaction:
Pyrazole+Cyanamide→Pyrene-1-carboxamidine, hydrochloride
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route as the laboratory preparation. The reaction is carried out in large-scale reactors, and the product is purified through crystallization and filtration processes to obtain a high-purity compound .
化学反应分析
Types of Reactions
Pyrene-1-carboxamidine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrene-1-carboxylic acid, while reduction may produce pyrene-1-carboxamidine .
科学研究应用
Pyrene-1-carboxamidine, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.
作用机制
The mechanism of action of Pyrene-1-carboxamidine, hydrochloride involves its ability to act as a guanylation agent. The compound introduces guanidinium groups into target molecules, which can interact with various molecular targets and pathways. This guanylation process is crucial in the synthesis of biologically active compounds and the modification of biomolecules .
相似化合物的比较
Similar Compounds
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with similar guanylation properties.
S-Methylisothiouronium sulfate: Used as a guanylation agent in organic synthesis.
3,5-Dimethyl-1-guanylpyrazole nitrate: A guanylation agent used in the synthesis of antiviral drugs.
Uniqueness
Pyrene-1-carboxamidine, hydrochloride is unique due to its high solubility in water and DMF, stability under basic conditions, and its effectiveness as a guanylation agent. These properties make it a valuable reagent in various scientific and industrial applications .
属性
IUPAC Name |
pyrene-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2.ClH/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H3,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUBLJZQZCFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
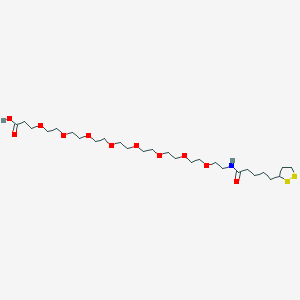
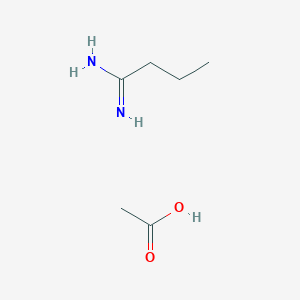

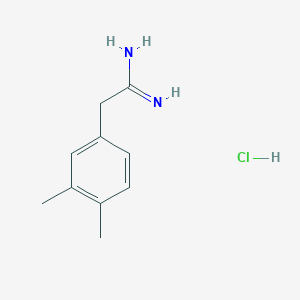
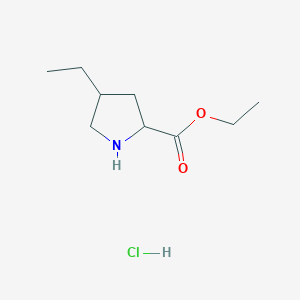
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)
